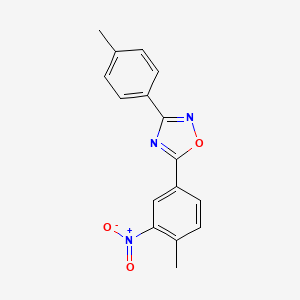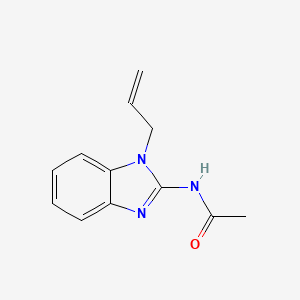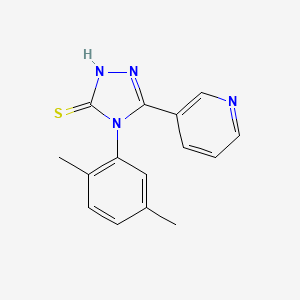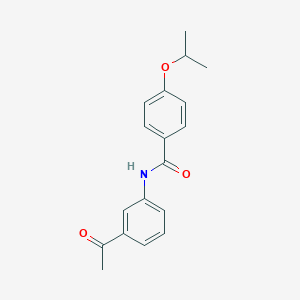
4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide, also known as CPP or CPP-109, is a chemical compound that has been studied for its potential use in treating addiction and other disorders.
Wissenschaftliche Forschungsanwendungen
4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide has been studied for its potential use in treating addiction to drugs such as cocaine, methamphetamine, and nicotine. It works by inhibiting the enzyme responsible for breaking down dopamine in the brain, which leads to an increase in dopamine levels and a reduction in cravings for addictive substances. 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide has also been studied for its potential use in treating other disorders such as depression, anxiety, and schizophrenia.
Wirkmechanismus
4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide works by inhibiting the enzyme known as dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting DAT, 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide increases the levels of dopamine in the brain, leading to a reduction in cravings for addictive substances. 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide has also been shown to affect other neurotransmitters such as norepinephrine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine, norepinephrine, and serotonin, 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide has been shown to affect the levels of other neurotransmitters such as glutamate and GABA. It has also been shown to increase the expression of certain genes involved in synaptic plasticity, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide in lab experiments is that it has a well-understood mechanism of action and has been extensively studied in vitro and in vivo. This makes it a useful tool for studying the effects of dopamine and other neurotransmitters on behavior and physiology. However, one limitation of using 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide is that it is not a selective inhibitor of DAT and may affect other transporters and receptors in the brain. This can make it difficult to interpret the results of experiments using 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide.
Zukünftige Richtungen
There are a number of future directions for research on 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide. One area of interest is the development of more selective inhibitors of DAT that may have fewer side effects than 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide. Another area of interest is the use of 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide in combination with other drugs or behavioral therapies to enhance its therapeutic effects. Additionally, research on the long-term effects of 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide on brain function and behavior is needed to fully understand its potential as a treatment for addiction and other disorders.
Synthesemethoden
4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide can be synthesized through a multi-step process involving the reaction of 2-chloro-5-methylphenyl isothiocyanate with cyclopentylamine. The resulting compound is then reacted with piperazine to form 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide. This synthesis method has been well-documented in scientific literature and has been used by researchers to produce 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarbothioamide for use in their experiments.
Eigenschaften
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-cyclopentylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3S/c1-13-6-7-14(18)12-16(13)20-8-10-21(11-9-20)17(22)19-15-4-2-3-5-15/h6-7,12,15H,2-5,8-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIOEOIOFNCFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methylphenyl)-N-cyclopentylpiperazine-1-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5856877.png)
![4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine](/img/structure/B5856883.png)

![1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime](/img/structure/B5856898.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5856906.png)
![N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine](/img/structure/B5856915.png)

![ethyl 2-[(trichloroacetyl)amino]benzoate](/img/structure/B5856924.png)
![3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)

![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5856939.png)
